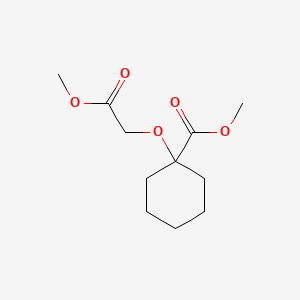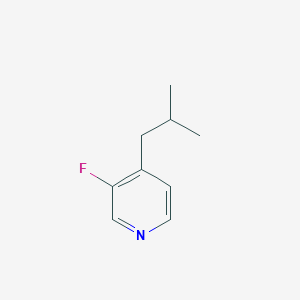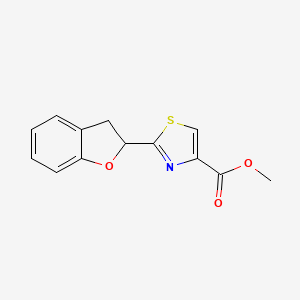![molecular formula C20H26F3NO4 B13681129 1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid](/img/structure/B13681129.png)
1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid is a complex organic compound with the molecular formula C20H26F3NO4 and a molecular weight of 401.42 g/mol . This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules . The compound is used in various scientific research applications due to its unique structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require the use of strong bases and specific solvents to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide . The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property can influence the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-3-trifluoromethyl-piperidin-4-one: Another piperidine derivative with a trifluoromethyl group, used in similar applications.
4-Oxo-3-trifluoromethyl-piperidine-1-carboxylic acid tert-butyl ester: A related compound with similar structural features and reactivity.
Uniqueness
1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidine-3-carboxylic Acid is unique due to its specific combination of a trifluoromethyl group and a piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C20H26F3NO4 |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C20H26F3NO4/c1-18(2,3)28-17(27)24-11-5-9-19(13-24,16(25)26)10-8-14-6-4-7-15(12-14)20(21,22)23/h4,6-7,12H,5,8-11,13H2,1-3H3,(H,25,26) |
Clé InChI |
XHQORRHIRQETFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)(CCC2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681052.png)




![1-Boc-3-[dihydro-2H-pyran-4(3H)-ylidene]piperidine](/img/structure/B13681085.png)
![(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane](/img/structure/B13681086.png)
![2-(4-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681089.png)






